1-Methyl-4-(2-phenoxyethylsulfonyl)benzene

Description

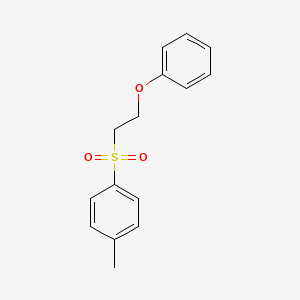

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-(2-phenoxyethylsulfonyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3S/c1-13-7-9-15(10-8-13)19(16,17)12-11-18-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIOLSJWGDAXBQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCOC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Methyl 4 2 Phenoxyethylsulfonyl Benzene

Precursor Synthesis Strategies

The construction of 1-Methyl-4-(2-phenoxyethylsulfonyl)benzene relies on the availability of two key building blocks: a derivative of 4-methylbenzenesulfonic acid (p-toluenesulfonic acid) and a derivative of 2-phenoxyethanol (B1175444). This section outlines the established methods for preparing these essential precursors.

The p-tolylsulfonyl group (tosyl group) is a common structural motif in organic chemistry. Its derivatives, such as p-toluenesulfonyl chloride, sodium p-toluenesulfinate, and methyl p-tolyl sulfone, serve as versatile intermediates.

One direct method to obtain a p-tolyl sulfone is through the oxidation of a corresponding sulfide (B99878). The synthesis of methyl p-tolyl sulfone, for example, can be achieved by the oxidation of methyl p-tolyl sulfide. This transformation is a staple in organic synthesis, with various oxidizing agents available to effect the conversion of the sulfide first to a sulfoxide (B87167) and then to the sulfone.

Commonly employed oxidants include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, and peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). jchemrev.com The reaction is typically stepwise, and controlling the stoichiometry of the oxidant can allow for the isolation of the intermediate sulfoxide. However, for the synthesis of the sulfone, an excess of the oxidizing agent is generally used. For instance, the oxidation of sulfides to sulfones can be achieved using urea-hydrogen peroxide and phthalic anhydride (B1165640) in ethyl acetate, which provides the sulfone product directly without observation of the sulfoxide intermediate. organic-chemistry.org Biocatalytic methods, such as using baker's yeast (Saccharomyces cerevisiae), have also been employed to oxidize methyl p-tolyl sulfide, yielding the corresponding sulfoxide, which can be further oxidized to the sulfone. rsc.org

Table 1: Selected Oxidizing Agents for Sulfide to Sulfone Conversion

| Oxidizing Agent/System | Catalyst/Conditions | Selectivity |

| Hydrogen Peroxide (H₂O₂) | Tantalum Carbide (TaC) | High yield for sulfones |

| Hydrogen Peroxide (H₂O₂) | Niobium Carbide (NbC) | High yield for sulfones |

| Urea-Hydrogen Peroxide | Phthalic Anhydride | Direct conversion to sulfones |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Standard Conditions | Stepwise oxidation, excess for sulfone |

| Selectfluor® | H₂O | Quantitative yield |

Preparation of 4-Methylbenzenesulfonyl Derivatives

Methylation of 4-Methylbenzenesulfinate Salts

An alternative and highly effective route to methyl p-tolyl sulfone involves the alkylation of a sulfinate salt. Sodium p-toluenesulfinate is a readily prepared and stable crystalline solid that serves as an excellent nucleophile for forming the C-S bond required in the sulfone structure. orgsyn.org

The synthesis of the precursor, sodium p-toluenesulfinate, is typically accomplished by the reduction of p-toluenesulfonyl chloride. orgsyn.org Common reducing agents for this purpose include sodium sulfite (B76179) (Na₂SO₃) or zinc dust. orgsyn.orgorgsyn.orggoogle.com Once prepared, the sodium p-toluenesulfinate is reacted with a methylating agent. Dimethyl sulfate (B86663) is a particularly effective reagent for this S-alkylation, providing methyl p-tolyl sulfone in good yield. orgsyn.org Other methylating agents, such as monochloromethane, have also been utilized in patented procedures. google.com This method is advantageous as it directly forms the desired sulfone from a stable, easily handled salt.

The foundational precursor for many tolyl-sulfonyl compounds is p-toluenesulfonic acid, which is produced on a large scale by the electrophilic aromatic substitution of toluene (B28343). The choice of sulfonating agent and reaction conditions is critical as it dictates the isomeric distribution of the resulting toluenesulfonic acids.

The sulfonation of toluene typically yields a mixture of ortho-, meta-, and para-toluenesulfonic acid. For the synthesis of the target compound, the para-isomer is required. The reaction of toluene with strong sulfonating agents like sulfur trioxide (SO₃) or fuming sulfuric acid (oleum) is a common industrial practice. utwente.nl The ratio of the isomers is influenced by factors such as temperature, reaction time, and the specific sulfonating species. byu.edugoogle.com Generally, sulfonation at lower temperatures tends to favor the formation of the para-isomer due to steric hindrance at the ortho positions from the methyl group. byu.edu The resulting p-toluenesulfonic acid can then be converted to derivatives like p-toluenesulfonyl chloride, a key intermediate for many subsequent reactions, including the synthesis of sulfinates and sulfonamides. svkm-iop.ac.in

Table 2: Isomer Distribution in the Sulfonation of Toluene under Various Conditions

| Sulfonating Agent | Solvent/Conditions | Ortho Isomer (%) | Meta Isomer (%) | Para Isomer (%) | Reference |

| Sulfur Trioxide (SO₃) | Liquid SO₂, -12.5 °C | 10.03 | 0.73 | 89.24 | byu.edu |

| Sulfuric Acid (H₂SO₄) | Toluene, 50 °C | 11.0 | 1.3 | 26.0 | google.com |

| SO₃ on Silica Gel | Toluene, 50 °C | 5.5 | <1 | 28.0 | google.com |

Synthesis of 2-Phenoxyethanol Derivatives

2-Phenoxyethanol is the second key precursor, providing the phenoxyethyl portion of the target molecule. Its synthesis is most commonly achieved via a variation of the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This reaction involves the nucleophilic substitution of a haloalkane by an alkoxide. khanacademy.orglibretexts.orgyoutube.com

In the most prevalent industrial method, sodium phenoxide (prepared by treating phenol (B47542) with a base like sodium hydroxide) acts as the nucleophile, which then attacks an electrophilic two-carbon synthon. Ethylene (B1197577) oxide is frequently used for this purpose, where the phenoxide attacks one of the carbons of the epoxide ring, leading to ring-opening and, after an acidic workup, the formation of 2-phenoxyethanol. Alternatively, ethylene chlorohydrin can be used as the electrophile, where the phenoxide displaces the chloride ion in a classic Sₙ2 reaction to form the ether linkage. wikipedia.org

Formation of the Sulfone Linkage in this compound

The final and critical step in the synthesis of this compound is the formation of the sulfone bridge between the p-tolyl and 2-phenoxyethyl fragments. This is achieved by forming a carbon-sulfur bond. Two principal strategies are viable for this transformation.

The most direct approach is the nucleophilic alkylation of sodium p-toluenesulfinate with a 2-phenoxyethyl derivative bearing a good leaving group. orgsyn.orgrsc.org For this purpose, 2-phenoxyethanol can be converted into 2-phenoxyethyl bromide or 2-phenoxyethyl tosylate. The sulfinate anion, a soft nucleophile, then attacks the electrophilic carbon of the 2-phenoxyethyl group, displacing the leaving group and forming the C-SO₂ bond of the target sulfone. This S-alkylation reaction is a robust and widely used method for constructing alkyl aryl sulfones.

An alternative two-step strategy involves first synthesizing the corresponding sulfide, (2-phenoxyethyl)(p-tolyl)sulfane, and then oxidizing it to the sulfone. appchemical.com The sulfide can be prepared by reacting p-thiocresol with a 2-phenoxyethyl halide. The subsequent oxidation of this sulfide to the sulfone can be accomplished using the standard oxidizing agents previously discussed, such as excess hydrogen peroxide or m-CPBA, to ensure complete conversion to the sulfone oxidation state. orientjchem.org

Oxidation of Sulfides or Sulfoxides to Sulfones

One of the most direct and widely used methods for preparing sulfones is the oxidation of the corresponding sulfides or sulfoxides. researchgate.net For the synthesis of this compound, this would involve the oxidation of its precursor, 1-methyl-4-((2-phenoxyethyl)thio)benzene. This transformation is a staple in organic synthesis due to its reliability and the commercial availability of a wide range of oxidizing agents.

The reaction involves the conversion of the sulfide (-S-) group first to a sulfoxide (-SO-) and then to the sulfone (-SO2-) moiety. Common oxidants employed for this purpose include hydrogen peroxide (H2O2), peracids such as meta-chloroperoxybenzoic acid (m-CPBA), and potassium hydrogen persulfate (Oxone®). researchgate.net The choice of oxidant and reaction conditions can allow for selective oxidation to either the sulfoxide or the sulfone. researchgate.netnih.govfigshare.com For instance, using H2O2 in glacial acetic acid is an effective, environmentally friendly method for selective oxidation of sulfides. mdpi.com The chemoselectivity of the reaction can often be controlled by temperature and the choice of solvent. researchgate.netnih.govfigshare.com For example, a switchable synthesis allows for the formation of sulfoxides or sulfones from sulfides using O2 or air, where the outcome is controlled by the reaction temperature. nih.gov

| Oxidizing Agent | Typical Conditions | Characteristics |

| Hydrogen Peroxide (H₂O₂) | Acetic acid, room temp. | "Green" reagent, water is the only byproduct. mdpi.com |

| m-CPBA | CH₂Cl₂, 0 °C to room temp. | Highly effective, but can be explosive. |

| Oxone® (KHSO₅) | MeOH/H₂O, room temp. | Stable, inexpensive, and effective solid oxidant. researchgate.net |

| Sodium Periodate (NaIO₄) | RuCl₃ catalyst, MeCN/H₂O | Catalytic system, useful for selective oxidations. researchgate.net |

| O₂/Air | Solvent-promoted, elevated temp. | Can be controlled by temperature to yield sulfoxide or sulfone. researchgate.netnih.govfigshare.com |

This table summarizes common oxidizing agents used for the conversion of sulfides to sulfones, based on general synthetic methodologies.

Alkylation or Arylation of Sulfinate Salts

The alkylation of sulfinate salts is a classical and robust method for forming the carbon-sulfur bond in sulfones. researchgate.net This nucleophilic substitution reaction involves reacting an arenesulfinate salt with an alkyl halide. To synthesize this compound via this route, sodium p-toluenesulfinate would be treated with a suitable 2-phenoxyethyl electrophile, such as 1-bromo-2-phenoxyethane or 1-iodo-2-phenoxyethane.

The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or in an ionic liquid, which can serve as a reusable reaction medium. researchgate.net Phase-transfer catalysis has also been successfully employed to facilitate the reaction between the aqueous sulfinate salt phase and the organic alkyl halide phase. acs.org Microwave-assisted protocols have been shown to accelerate this transformation, providing a rapid and efficient route to aryl alkyl sulfones. organic-chemistry.org This method is valued for its high selectivity for S-alkylation over O-alkylation, leading directly to the desired sulfone product. researchgate.net

| Sulfinate Salt | Alkylating Agent | Conditions | Product Type |

| Sodium Arenesulfinates | Alkyl Halides | Ionic Liquid (e.g., BmimBF₄) | Aryl Alkyl Sulfones researchgate.net |

| Alkali Sulfinates | Alkyl Halides/Tosylates | Aqueous media, Microwave | Aryl Alkyl Sulfones organic-chemistry.org |

| Magnesium Sulfinates | Alkyl Halides | N/A | Aryl Alkyl Sulfones nih.gov |

| Lithium Arenesulfinates | [¹¹C]alkyl iodides | THF/H₂O, 150 °C | ¹¹C-labeled Aryl Sulfones researchgate.net |

This table presents various combinations of sulfinate salts and alkylating agents for the synthesis of aryl sulfones.

Metal-Catalyzed Coupling Reactions for Aryl Alkyl Sulfones

Modern synthetic chemistry has seen the rise of metal-catalyzed cross-coupling reactions for the construction of C–S bonds. Catalysts based on palladium and copper are commonly used to couple various sulfur-containing species with aryl or alkyl partners. organic-chemistry.org For the synthesis of this compound, a potential strategy could involve the copper-catalyzed coupling of an arylboronic acid (e.g., p-tolylboronic acid) with a sulfinic acid salt. organic-chemistry.org

Alternatively, nickel-catalyzed methodologies have been developed for the cross-coupling of alkyl sulfones themselves, where the sulfone group acts as a leaving group. proquest.com While this is more common for cleaving a C-SO2 bond, related catalytic systems are designed to form it. For example, transition-metal-free multicomponent reductive cross-coupling can construct alkyl-alkyl sulfones using sodium metabisulfite (B1197395) as a connector, a strategy that could be adapted for aryl-alkyl sulfones. chinesechemsoc.org These methods are advantageous due to their tolerance of a wide range of functional groups.

Addition Reactions of Sulfonyl Moieties to Alkenes or Alkynes

The addition of a sulfonyl group across a carbon-carbon double or triple bond provides another powerful route to sulfones. researchgate.net This can be achieved through a radical-mediated hydrosulfonylation or a Michael-type conjugate addition. To prepare this compound, a p-toluenesulfonyl radical could be generated from a precursor like a sulfonyl hydrazide or a sulfinic acid and added to phenoxyethene.

Various catalytic systems can promote this transformation. For instance, the reaction of N-arylsulfonyl hydroxylamines with electron-deficient alkenes yields alkyl aryl sulfones under mild conditions. mdpi.comnih.gov Another approach is the aerobic oxysulfonylation of alkenes with sulfinic acids or the iodine-catalyzed reaction of alkenes with sodium arylsulfinates. mdpi.com The hydroxysulfonylation of alkenes, using reagents like thiosulfonates in the presence of an iodide catalyst, can also yield β-hydroxyl sulfones, which could potentially be deoxygenated to the target alkyl sulfone. rsc.org

Electrochemical Synthesis Protocols for Sulfones

Electrosynthesis offers a green and reagent-free alternative to traditional chemical methods. researchgate.net These protocols use an electric current to drive oxidation or reduction, generating reactive intermediates that can form the desired bonds. The synthesis of aryl alkyl sulfones can be accomplished electrochemically through the C–S cross-coupling of arenes and sodium sulfinates. researchgate.net This oxidant- and transition-metal-free method proceeds via the direct anodic oxidation of an electron-rich arene, such as toluene, in the presence of a sulfinate.

Another electrochemical approach involves the sulfonation of allyl trifluoroborates, where a sulfonyl radical is generated from a sulfinate at the anode and adds to an alkene. rsc.org While this specific method yields allyl sulfones, the underlying principle of electrochemically generated sulfonyl radicals can be applied to other unsaturated systems. These methods are advantageous for their mild conditions and reduced waste generation. researchgate.netresearchgate.net

C-H Functionalization Approaches for Sulfone Synthesis

Direct C–H functionalization has emerged as a highly atom-economical and efficient strategy in organic synthesis. researchgate.net This approach avoids the need for pre-functionalized starting materials by directly converting a C–H bond into a C–S bond. For the synthesis of this compound, a palladium-catalyzed C–H activation could be envisioned, where a C–H bond on the toluene ring is directly coupled with a suitable sulfonylating agent. researchgate.net

Recent advances have demonstrated the synthesis of sulfones via selective C–H functionalization using various metal catalysts. researchgate.net A two-step sequence involving site-selective C–H thianthrenation followed by a palladium-catalyzed coupling with a sulfinate source like Rongalite (sodium hydroxymethylsulfinate) provides access to aryl sulfones. nih.govacs.org This strategy offers excellent control over regioselectivity, which is often a challenge in traditional electrophilic aromatic substitution reactions. acs.org

Multicomponent Sulfonylation Strategies using Sulfur Dioxide Surrogates

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly efficient for building molecular complexity. bohrium.com In sulfone synthesis, sulfur dioxide (SO2) is a key building block, but its gaseous nature and toxicity make it difficult to handle. To overcome this, stable, solid SO2 surrogates such as DABSO (the adduct of DABCO and SO2) and inorganic sulfites like potassium metabisulfite (K2S2O5) are widely used. bohrium.comresearchgate.net

A novel multicomponent sulfonylation of alkenes using K2S2O5 as the SO2 source allows for the synthesis of β-substituted arylsulfones. nih.gov This reaction can proceed via the formation of an arylsulfonyl radical from an aryl diazonium salt, which then participates in the multicomponent assembly. nih.gov These strategies are attractive for their operational simplicity, step economy, and the use of readily available starting materials. bohrium.comrsc.orgrsc.org

Chemical Reactivity and Mechanistic Investigations of 1 Methyl 4 2 Phenoxyethylsulfonyl Benzene

Reactivity of the Methyl-Substituted Benzene (B151609) Moiety

The benzene ring in 1-Methyl-4-(2-phenoxyethylsulfonyl)benzene is substituted with two groups that exert opposing electronic effects: a methyl group (-CH₃) and a sulfonyl group (-SO₂-). The methyl group is an activating, ortho-, para-director, while the sulfonyl group is a deactivating, meta-director. Their para-relationship on the ring leads to specific and predictable patterns of reactivity.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic Aromatic Substitution (EAS) is a cornerstone of arene chemistry, and the regiochemical outcome is governed by the directing effects of the substituents already present on the ring. total-synthesis.com In the case of this compound, the activating methyl group and the deactivating sulfonyl group are in a 1,4-positional arrangement.

Directing Effects : The methyl group, being an electron-donating group (EDG), enriches the electron density of the aromatic ring, particularly at the ortho (C2, C6) and para (C4) positions, thereby activating them towards electrophilic attack. libretexts.org Conversely, the sulfonyl group is a strong electron-withdrawing group (EWG) that deactivates the ring by pulling electron density away from it. pressbooks.pub This deactivation is most pronounced at the ortho and para positions relative to the sulfonyl group, making the meta position (C3, C5) the least deactivated and thus the preferred site for electrophilic attack. pressbooks.publeah4sci.com

Regioselectivity : The positions ortho to the methyl group (C2, C6) are simultaneously meta to the sulfonyl group. This alignment means that both the activating and deactivating groups direct incoming electrophiles to the same positions on the ring. youtube.com The electron-donating effect of the methyl group stabilizes the cationic intermediate (the arenium ion or sigma complex) formed during the substitution at the ortho position. libretexts.org This stabilization lowers the activation energy for substitution at this site compared to the alternative position (meta to the methyl group). Therefore, electrophilic substitution on this compound is predicted to occur exclusively at the positions ortho to the methyl group and meta to the sulfonyl group. youtube.com

| Substituent Group | Electronic Effect | Reactivity Effect on Ring | Directing Preference |

|---|---|---|---|

| -CH₃ (Methyl) | Electron-Donating (Inductive) | Activating | Ortho, Para |

| -SO₂R (Sulfonyl) | Electron-Withdrawing (Resonance/Inductive) | Deactivating | Meta |

Studies on analogous p-tolyl sulfones confirm this regioselectivity. For instance, the methanesulfonylation of toluene (B28343) often requires a catalyst and can produce a mixture of isomers, but systems have been developed to enhance para-selectivity. cardiff.ac.uk In a pre-substituted 1,4-system like the title compound, the directing effects converge to favor a single substitution pattern. youtube.com

Oxidation of the Methyl Group Side Chain

The benzylic methyl group is susceptible to oxidation to form a carboxylic acid. This transformation typically requires strong oxidizing agents. Research on related compounds, such as diiodomethyl p-tolyl sulfone, has shown that the benzylic methyl group can be oxidized to the corresponding benzoic acid. nih.gov While specific studies on this compound are not prevalent, the oxidation of the methyl group on p-tolyl methyl sulfide (B99878) to the corresponding sulfoxide (B87167) and sulfone has been studied, indicating the reactivity of the sulfur moiety often precedes or occurs under different conditions than the oxidation of the methyl group. researchgate.net For the tolyl methyl group itself to be oxidized to a carboxylic acid, harsh conditions using reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) are generally required.

Reactivity of the Sulfonyl Group

Sulfonyl Group as a Chemical Reactivity Modulator

The primary role of the sulfonyl group in this compound is to act as a strong electron-withdrawing group. This property has several consequences:

Aromatic Ring Deactivation : As discussed, it deactivates the benzene ring towards electrophilic substitution. pressbooks.pub

Acidity of Adjacent Protons : It significantly increases the acidity of the protons on the adjacent carbon atom (the α-carbon). This effect is crucial for the reactivity discussed in section 3.2.3.

Modification of Neighboring Group Reactivity : The electron-withdrawing nature of the sulfonyl group can influence the reactivity of the phenoxyethyl side chain, though this is generally less pronounced than its effect on the aromatic ring or the α-protons.

Due to their stability under both acidic and basic conditions, sulfonyl groups are valuable in multi-step syntheses. chem-station.com

Sulfonyl Group as a Leaving Group in Transformations

While the sulfonyl group itself is generally stable, the corresponding sulfinate ion (RSO₂⁻) is a good leaving group, a property exploited in various organic reactions. rsc.org In the context of sulfones, the entire sulfonyl group can be removed under reductive conditions, a process known as desulfonylation. wikipedia.org This reaction typically involves replacing the C-S bond with a C-H bond using reducing agents like sodium amalgam or samarium(II) iodide. wikipedia.org

Furthermore, in β-functionalized sulfones, the sulfonyl group can facilitate elimination reactions to form alkenes, a transformation central to the Julia olefination. wikipedia.org The ability of sulfonyl groups, particularly aryl sulfones, to act as leaving groups has also been leveraged in transition-metal-catalyzed cross-coupling reactions, although this is less common than for halides or triflates. researchgate.netrsc.org

Stabilization of Adjacent Carbanions by the Sulfonyl Moiety

One of the most significant features of the sulfonyl group is its ability to stabilize an adjacent carbanion. The protons on the carbon atom α to the sulfonyl group in the -(SO₂)-CH₂-CH₂-OPh moiety are acidic and can be removed by a suitable base to form a resonance-stabilized carbanion.

The stability of this carbanion arises from the delocalization of the negative charge onto the electronegative oxygen atoms of the sulfonyl group. uclouvain.be This stabilization is attributed to a combination of inductive and polarizability effects of the sulfonyl group. acs.org The acidity of these α-protons is a key feature; for comparison, the pKa of dimethyl sulfone in DMSO is approximately 31.1, which is significantly more acidic than a typical alkane but less acidic than a ketone like acetone (B3395972) (pKa ≈ 26.5). uclouvain.be

| Compound | Functional Group | Approximate pKa in DMSO | Reference |

|---|---|---|---|

| Acetone | Ketone | 26.5 | uclouvain.be |

| Dimethyl Sulfone | Sulfone | 31.1 | uclouvain.be |

The formation of this α-sulfonyl carbanion allows for a variety of subsequent reactions, such as alkylations and additions to carbonyl compounds, making sulfones valuable intermediates in organic synthesis. wikipedia.org This reactivity provides a powerful tool for forming new carbon-carbon bonds at the position adjacent to the sulfonyl group.

Reactivity of the Phenoxyethyl Ether Linkage

The phenoxyethyl ether linkage in this compound presents two carbon-oxygen bonds susceptible to cleavage: the bond between the ethyl group and the phenoxy oxygen (C-OAr) and the bond between the ethyl group and the sulfonyl-bearing phenyl group's side chain (C-O). The reactivity of these bonds is significantly influenced by the reaction conditions, particularly the presence of strong acids or bases.

Acid-catalyzed cleavage is a common reaction for ethers, typically proceeding via S(_N)1 or S(_N)2 mechanisms after protonation of the ether oxygen. wikipedia.orglibretexts.org For this compound, treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) would likely lead to the cleavage of the ether bond. libretexts.org

The cleavage can occur at either of the C-O bonds. Attack of a nucleophile (e.g., Br or I) at the ethyl carbon attached to the phenoxy group would yield phenol (B47542) and 1-(2-haloethylsulfonyl)-4-methylbenzene. Conversely, attack at the other ethyl carbon is less likely for the C-OAr bond due to the high energy of a phenyl cation intermediate in an S(_N)1 pathway and the difficulty of nucleophilic aromatic substitution in an S(_N)2 context. libretexts.orgpearson.com

The p-tolylsulfonyl group, being strongly electron-withdrawing, may influence the reactivity of the ether linkage. This effect is primarily transmitted through the benzene ring and the ethyl bridge. However, given the separation, a strong inductive or resonance effect on the ether oxygen's basicity is not anticipated to be a dominant factor. The reaction mechanism will likely be governed by the steric hindrance and the stability of potential carbocation intermediates at the ethyl carbons. libretexts.org

The following table summarizes the expected products of acid-catalyzed ether cleavage under different mechanistic assumptions:

| Reaction Conditions | Plausible Mechanism | Expected Products |

|---|---|---|

| Excess HBr or HI, heat | SN2 | Phenol and 1-(2-haloethylsulfonyl)-4-methylbenzene |

| Strong acid with a non-nucleophilic counter-ion | SN1 (less likely) | Complex mixture, potential for rearrangements |

It is important to note that diaryl ethers are generally resistant to cleavage by acids, which supports the prediction that the alkyl-oxygen bond is the site of reaction. libretexts.org

Overarching Reaction Pathways and Synthetic Transformations of this compound

The synthetic transformations of this compound can be categorized based on the reactive site within the molecule: the sulfonyl group, the aromatic rings, and the protons alpha to the sulfonyl group.

Reactions Involving the Sulfonyl Group:

The sulfonyl group is generally stable but can participate in several important synthetic transformations. It can act as a leaving group in elimination and substitution reactions, particularly when activated.

Julia-Kocienski Olefination: While not directly applicable to this compound itself, this reaction is a cornerstone of sulfone chemistry. It involves the reaction of an α-lithiated sulfone with an aldehyde or ketone to form an alkene. wikipedia.orgorganicreactions.org This highlights the synthetic utility of the sulfonyl group in C-C bond formation.

Ramberg-Bäcklund Reaction: This reaction transforms an α-halo sulfone into an alkene upon treatment with a base. wikipedia.orgorganic-chemistry.org If this compound were to be halogenated at the carbon alpha to the sulfonyl group, it could potentially undergo this rearrangement, though the presence of the ether linkage might lead to side reactions.

Reductive Desulfonylation: The sulfonyl group can be removed under reductive conditions, for instance, using sodium amalgam or other reducing agents. luc.edu This would lead to the formation of 1-methyl-4-(2-phenoxyethyl)benzene.

Reactions on the Aromatic Rings:

Both the p-tolyl and the phenoxy rings can undergo electrophilic aromatic substitution. The directing effects of the substituents on each ring will govern the position of substitution.

On the p-tolyl ring, the methyl group is an ortho, para-director and activating, while the sulfonyl group is a meta-director and strongly deactivating. The directing effects are synergistic for substitution at the positions ortho to the methyl group.

On the phenoxy ring, the ether oxygen is an ortho, para-director and activating.

Reactions Involving Protons Alpha to the Sulfonyl Group:

The protons on the methylene (B1212753) group adjacent to the sulfonyl group are acidic and can be removed by a strong base to form a carbanion. This carbanion can then react with various electrophiles, allowing for alkylation, acylation, and other functionalizations at this position.

The following table provides a summary of potential synthetic transformations for this compound:

| Reaction Type | Reagents and Conditions | Potential Product(s) |

|---|---|---|

| Ether Cleavage | HBr or HI, heat | Phenol and 1-(2-haloethylsulfonyl)-4-methylbenzene |

| Reductive Desulfonylation | Sodium amalgam, alcohol | 1-Methyl-4-(2-phenoxyethyl)benzene |

| Electrophilic Aromatic Substitution (e.g., Nitration) | HNO3/H2SO4 | Nitrated derivatives on either or both aromatic rings |

| α-Alkylation | 1. Strong base (e.g., n-BuLi) 2. Alkyl halide (R-X) | 1-Methyl-4-(1-alkyl-2-phenoxyethylsulfonyl)benzene |

In-depth Spectroscopic Analysis of this compound Remains Elusive

A comprehensive search of scientific literature and chemical databases has revealed a significant lack of available experimental data for the chemical compound this compound. Despite extensive efforts to locate detailed research findings, specific data pertaining to its advanced spectroscopic and structural elucidation are not present in the public domain. Consequently, a detailed article focusing on the Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), Vibrational Spectroscopy (IR and Raman), and X-ray Crystallography of this specific compound cannot be generated at this time.

The requested article structure necessitates in-depth analysis of experimental data, including the generation of data tables for ¹H NMR, ¹³C NMR, and vibrational spectroscopy, as well as a discussion of advanced 2D NMR techniques and crystallographic data. This level of detail is contingent upon the existence of published research where this compound has been synthesized and characterized.

Searches for "this compound" and its potential synonyms across various scientific platforms did not yield any publications containing the requisite spectroscopic or crystallographic information. While data is available for structurally related compounds, such as those with a phenylethynylsulfonyl or a simple phenylsulfonyl group, these are distinct chemical entities. Extrapolating data from these analogues would be scientifically inaccurate and would not meet the stringent requirements for a detailed and accurate analysis of the target compound.

Therefore, until research containing the synthesis and detailed spectroscopic characterization of this compound is published and made publicly available, the generation of the requested scientific article is not feasible.

Computational Chemistry and Theoretical Modeling of 1 Methyl 4 2 Phenoxyethylsulfonyl Benzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations could provide significant insights into the structure and reactivity of 1-Methyl-4-(2-phenoxyethylsulfonyl)benzene.

Electronic Structure and Molecular Orbital Analysis

A fundamental aspect of understanding a molecule's reactivity and spectroscopic properties lies in its electronic structure. DFT calculations can map the electron density distribution, revealing regions susceptible to electrophilic or nucleophilic attack.

Molecular Orbital (MO) analysis, a direct output of DFT calculations, would describe the energy levels and spatial distribution of the molecule's orbitals. Key parameters that would be determined include:

HOMO (Highest Occupied Molecular Orbital): The energy and location of the HOMO are crucial for understanding the molecule's ability to donate electrons, indicating its nucleophilic character and sites prone to oxidation.

LUMO (Lowest Unoccupied Molecular Orbital): The energy and location of the LUMO are indicative of the molecule's ability to accept electrons, highlighting its electrophilic character and sites susceptible to reduction.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that correlates with the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

These calculations would allow for the visualization of electron density surfaces and molecular orbitals, providing a qualitative and quantitative picture of the electronic landscape of this compound.

Hypothetical DFT Data for Molecular Orbitals

| Orbital | Energy (eV) | Contribution |

| LUMO+1 | -0.5 | Phenyl & Sulfonyl Groups |

| LUMO | -1.2 | Sulfonyl & Phenoxy Groups |

| HOMO | -6.5 | Toluene (B28343) & Phenoxy Groups |

| HOMO-1 | -7.1 | Toluene Ring |

Note: This table represents hypothetical data that would be generated from DFT calculations.

Conformational Landscape and Energy Minimization Studies

The three-dimensional structure of this compound is not rigid. Rotation around the various single bonds (e.g., C-S, S-C, C-O) gives rise to multiple possible conformations. Conformational analysis aims to identify the most stable arrangements (conformers) of the molecule.

Energy minimization studies, typically performed using DFT or molecular mechanics methods, would involve systematically exploring the potential energy surface of the molecule. By calculating the energy of numerous possible geometries, the global minimum and various local minima can be identified. This process would reveal the preferred spatial orientation of the tolyl, sulfonyl, and phenoxyethyl groups, which is essential for understanding its interactions with other molecules.

Spectroscopic Property Prediction (e.g., NMR chemical shifts, vibrational frequencies)

DFT calculations are a valuable tool for predicting spectroscopic data, which can aid in the identification and characterization of a compound.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on the calculated magnetic shielding of each nucleus, which is highly sensitive to the local electronic environment. Comparing predicted spectra with experimental data is a powerful method for structure verification.

Vibrational Frequencies: The vibrational modes of a molecule correspond to the frequencies of infrared (IR) and Raman absorption. DFT calculations can compute these vibrational frequencies and their corresponding intensities, generating a theoretical vibrational spectrum. This can help in assigning the peaks observed in an experimental IR or Raman spectrum to specific molecular motions (e.g., stretching, bending of bonds).

Predicted Spectroscopic Data (Hypothetical)

| Technique | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (ppm) - Methyl Protons | 2.3 - 2.5 |

| ¹³C NMR | Chemical Shift (ppm) - Sulfonyl Carbon | 55 - 60 |

| IR | Vibrational Frequency (cm⁻¹) - S=O stretch | 1300 - 1350, 1140 - 1160 |

Note: This table contains hypothetical data that would be the output of spectroscopic prediction calculations.

Reaction Mechanism Studies and Transition State Analysis

Should this compound be involved in chemical reactions, computational methods can be employed to study the reaction mechanisms in detail. This involves identifying the reactants, products, and any intermediates or transition states along the reaction pathway.

Transition state analysis is a critical component of these studies. By locating the transition state structure (a first-order saddle point on the potential energy surface) and calculating its energy, the activation energy of the reaction can be determined. This provides insight into the reaction kinetics and the feasibility of a proposed mechanism. For instance, the mechanism of its synthesis or potential degradation pathways could be investigated using these methods.

Q & A

Q. What are the recommended synthetic routes for 1-Methyl-4-(2-phenoxyethylsulfonyl)benzene, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves sulfonylation of a phenoxyethyl precursor. For example, sulfonyl groups can be introduced via oxidation of thioethers or nucleophilic substitution. Evidence from analogous sulfonylbenzene synthesis (e.g., 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene) suggests refluxing with methanol and potassium hydroxide optimizes sulfone formation . Temperature control (60–100°C) and inert atmospheres (argon) are critical to prevent side reactions. Yields may vary with stoichiometry; a 1:1.5 molar ratio of precursor to sulfonylating agent is recommended for scale-up .

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer : Reverse-phase HPLC using columns like Newcrom R1 (C18 stationary phase) with acetonitrile/water mobile phases is effective for purity analysis . Structural confirmation requires NMR (¹H/¹³C) to identify sulfonyl (-SO₂-) and phenoxyethyl groups. Mass spectrometry (HRMS) validates molecular weight (e.g., average mass ~264 g/mol for similar compounds) . LogP values (~3.85) can be experimentally determined via shake-flask methods to assess lipophilicity .

Q. What safety protocols are essential for handling this compound in the lab?

- Methodological Answer : Refer to GHS guidelines: Use PPE (gloves, goggles) due to hazards (H315: skin irritation, H318: eye damage). Storage under inert atmosphere (N₂/Ar) prevents degradation. First-aid measures for inhalation include moving to fresh air and consulting a physician . Emergency procedures should align with UN Class 8 (corrosive substances) protocols .

Advanced Research Questions

Q. How does the electronic nature of the sulfonyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The sulfonyl group acts as an electron-withdrawing moiety, directing electrophilic substitution to the para position. In Pd-catalyzed couplings (e.g., Suzuki-Miyaura), the sulfonyl group stabilizes intermediates via resonance. For example, iodine/copper-mediated reactions with boronic acids (e.g., 4-methoxyphenylboronic acid) achieve ~65% yield under argon at 60°C . Optimize ligand choice (e.g., hydrazonic ligands) to enhance catalytic efficiency .

Q. What computational methods are suitable for predicting the biological activity of this compound?

- Methodological Answer : Molecular docking (AutoDock Vina) can model interactions with enzymes like cyclooxygenase-2 (COX-2), leveraging the sulfonyl group’s affinity for hydrophobic pockets. DFT calculations (B3LYP/6-31G*) predict electrostatic potential maps, highlighting nucleophilic regions (phenoxy oxygen) . ADMET prediction tools (e.g., SwissADME) estimate bioavailability (logS ≈ -4.2) and CYP450 inhibition risks .

Q. How can researchers resolve contradictions in reported biological activity data for sulfonyl-containing aromatics?

- Methodological Answer : Discrepancies in antimicrobial assays (e.g., MIC values) may stem from strain-specific resistance or solvent effects (DMSO vs. aqueous). Standardize testing per CLSI guidelines using broth microdilution. Control for compound stability via HPLC post-assay . Meta-analysis of PubChem bioactivity data (e.g., AID 1347983) can identify trends .

Q. What strategies improve regioselectivity in derivatizing the phenoxyethylsulfonyl moiety?

- Methodological Answer : Protecting the sulfonyl group with tert-butyldimethylsilyl (TBS) chloride prior to alkylation/arylation reduces undesired side reactions. For example, Friedel-Crafts alkylation of 1-[(4-Methoxyphenyl)methyl]-2,4-dimethylbenzene analogs achieves >80% regioselectivity using AlCl₃ catalysis . Post-derivatization deprotection with TBAF restores the sulfonyl group .

Methodological Notes

- Analytical Validation : Cross-validate NMR/HPLC data with computational models (e.g., ChemDraw) to confirm structural assignments .

- Synthetic Optimization : Screen solvents (ethanol vs. DCM) and catalysts (CuI vs. Pd(PPh₃)₄) to enhance reaction efficiency .

- Ethical Compliance : Adhere to institutional guidelines for handling non-FDA-approved compounds, particularly in biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.